3-Isopropoxy-4-nitro-1H-pyrazole

Description

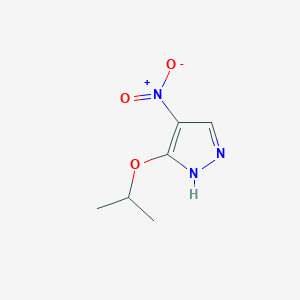

3-Isopropoxy-4-nitro-1H-pyrazole (CAS: 512810-09-2) is a heterocyclic compound with the molecular formula C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol. The structure comprises a pyrazole ring substituted with an isopropoxy group at the 3-position and a nitro group at the 4-position (Figure 1). This compound is primarily utilized in chemical research, particularly in medicinal chemistry and materials science, due to its reactive nitro and ether functionalities .

Properties

IUPAC Name |

4-nitro-5-propan-2-yloxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-4(2)12-6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGROZLDMFCVKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400699 | |

| Record name | 3-Isopropoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-09-2 | |

| Record name | 1H-Pyrazole, 3-(1-methylethoxy)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxy-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl alcohol with 4-nitro-1H-pyrazole under acidic conditions to introduce the isopropoxy group. Another approach involves the nitration of 3-isopropoxy-1H-pyrazole using a nitrating agent like nitric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Sodium hydride and an appropriate electrophile.

Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

Reduction: 3-Isopropoxy-4-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

3-Isopropoxy-4-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Identical Molecular Formulas

Three compounds share the molecular formula C₆H₉N₃O₃ , yet exhibit distinct structural and functional characteristics:

Structural Insights :

- This compound leverages its nitro group for electrophilic substitution reactions, while the isopropoxy group enhances lipophilicity.

- Cyclohexane-1,3,5-trione trioxime features a rigid cyclohexane core with oxime groups, enabling metal coordination, unlike the aromatic pyrazole system.

Functional Group Analogues

4-Hydroxyphenylboronic acid-THP-ether (CAS: 6559-91-7)

- Structure : Contains a tetrahydrofuran-protected boronic acid group.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, unlike the nitro-pyrazole’s role in nitration or substitution chemistry.

- Stability : Boronic acids are moisture-sensitive but stabilized by THP protection .

4'-Demethylepipodophyllotoxin (CAS: Not listed)

Research Findings and Data

Comparative Solubility and Formulation

Discrepancies and Notes

- CAS Number Conflicts : lists a conflicting CAS number (202208-73-9) for this compound, which may indicate a supplier-specific identifier or typographical error. The widely accepted CAS remains 512810-09-2 .

- Purity Variability : Commercial batches range from 95% to >98%, necessitating validation via COA (Certificate of Analysis) .

Biological Activity

3-Isopropoxy-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an isopropoxy group and a nitro group. This structural configuration contributes to its distinct chemical reactivity and biological activity.

- Molecular Formula: C_7H_10N_2O_3

- Molecular Weight: 174.17 g/mol

The presence of both the nitro and isopropoxy groups enhances the compound's lipophilicity, facilitating membrane permeability and bioavailability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules such as enzymes or receptors involved in critical cellular pathways.

Key Mechanisms:

- Reduction: Nitro group can be reduced to an amino group, potentially altering the compound's reactivity.

- Substitution Reactions: The isopropoxy group can be substituted with other functional groups, leading to derivatives with varied biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. A notable study reported its effectiveness against various bacterial strains, demonstrating potential for use in infectious disease treatment.

Anticancer Potential

The compound has been investigated for cytotoxic effects against cancer cell lines. A case study highlighted significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study: Anticancer Potential

A detailed study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in HeLa and MCF-7 cancer cell lines. The results indicated that treatment with this compound led to:

- Apoptosis Induction: Increased markers of apoptosis were observed.

- Cell Cycle Arrest: Significant accumulation of cells in the G0/G1 phase was recorded, suggesting a halt in cell division.

These findings underscore the potential of this compound as an anticancer agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Its unique structure allows it to serve as a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Q & A

Q. What comparative approaches validate contradictory results in pyrazole reactivity studies?

- Methodological Answer : Use controlled pairwise experiments (e.g., same substrate, different catalysts) and statistical tools (ANOVA with post-hoc tests). For mechanistic disputes, employ isotopic labeling (²H/¹³C) to trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.